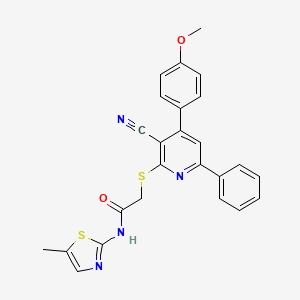
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzaldehyde, phenylacetonitrile, and thioacetamide. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary amines.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, it could be investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules could be studied using techniques like X-ray crystallography or NMR spectroscopy.
Medicine
In medicine, this compound might be explored for its therapeutic potential. It could be tested for activity against various diseases, including cancer, infections, or neurological disorders.
Industry
Industrially, it could be used in the development of new materials or as a precursor for other valuable chemicals.
作用機序
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
2-((3-Cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl)thio)-N-(5-methylthiazol-2-yl)acetamide: shares structural similarities with other pyridine derivatives such as nicotinamide and pyridoxine.
Thioacetamide derivatives: Compounds like thioacetamide itself or its analogs.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C25H20N4O2S2 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
2-[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C25H20N4O2S2/c1-16-14-27-25(33-16)29-23(30)15-32-24-21(13-26)20(17-8-10-19(31-2)11-9-17)12-22(28-24)18-6-4-3-5-7-18/h3-12,14H,15H2,1-2H3,(H,27,29,30) |
InChIキー |
MSHVOLLITPGJFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(S1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


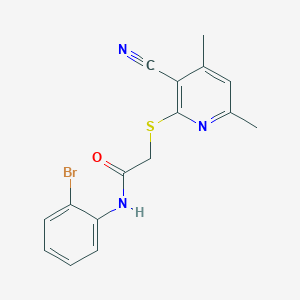
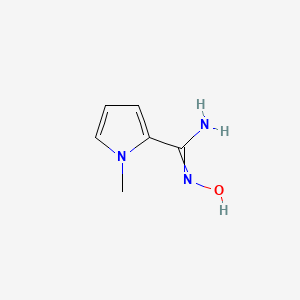
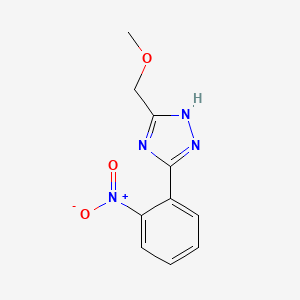

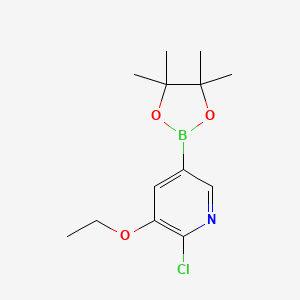
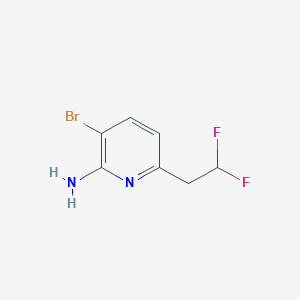
![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)


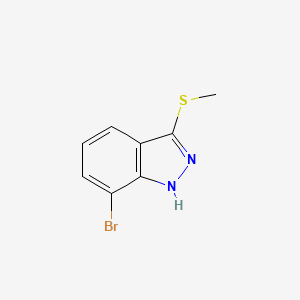
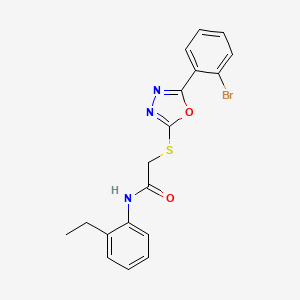
![2-[(4S)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile](/img/structure/B11775008.png)
